
4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes a cyclohexadienone core substituted with a diphenylmethylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one typically involves the condensation of benzaldehyde derivatives with cyclohexanone derivatives under basic conditions. One common method is the Claisen-Schmidt condensation, where benzaldehyde reacts with 3-methylcyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can modulate the activity of these proteins, leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in enzyme inhibition or activation.
相似化合物的比较
Similar Compounds
Benzylideneacetophenone: Similar structure but lacks the cyclohexadienone core.
Chalcone: Contains a similar α,β-unsaturated carbonyl system but with different substituents.
Dibenzylideneacetone: Similar in having two phenyl groups but differs in the overall structure.
Uniqueness
4-(Diphenylmethylidene)-3-methylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of a cyclohexadienone core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
80826-82-0 |
|---|---|
分子式 |
C20H16O |
分子量 |
272.3 g/mol |
IUPAC 名称 |
4-benzhydrylidene-3-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C20H16O/c1-15-14-18(21)12-13-19(15)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI 键 |
DHIKVDYZIQJDDH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C=CC1=C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


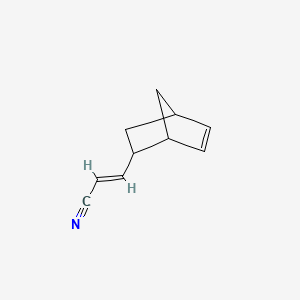
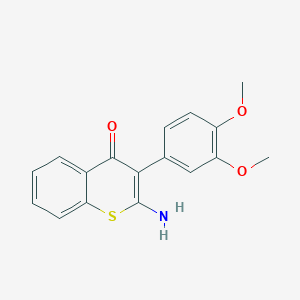
![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
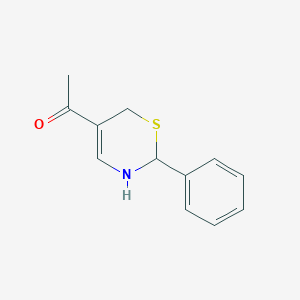
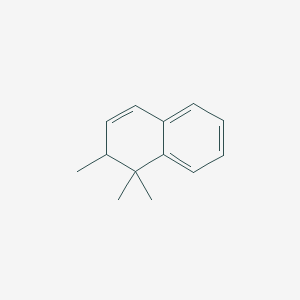
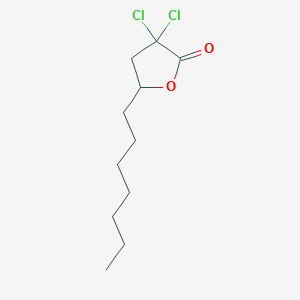

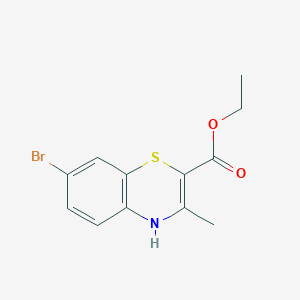
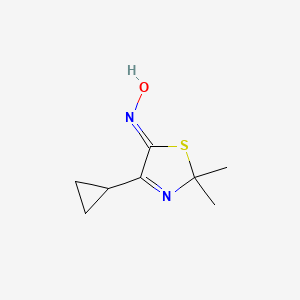


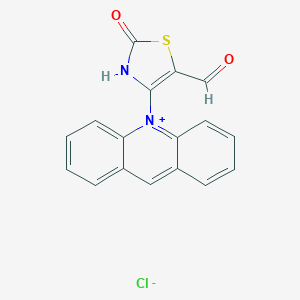
![Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14425723.png)
![4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B14425725.png)
